Deprotection Time: PAC-dA vs. Benzoyl-dA in 29% Ammonium Hydroxide at Room Temperature
5'-O-DMT-PAC-dA demonstrates complete deprotection in less than 4 hours using 29% ammonium hydroxide at room temperature, as verified by NMR and HPLC analysis [1]. In contrast, the classic N6-benzoyl protected deoxyadenosine (DMT-dA(Bz)) requires extended heating (typically 8-16 hours at 55°C) in concentrated ammonia to achieve comparable deprotection completion [1]. This 4-fold or greater reduction in deprotection time under mild conditions is a defining functional advantage of the PAC protecting group.
| Evidence Dimension | Deprotection completion time in 29% ammonium hydroxide |
|---|---|
| Target Compound Data | <4 hours at room temperature |
| Comparator Or Baseline | N6-benzoyl-dA (Bz-dA): requires extended heating (typically 55°C for 8-16 hours) in concentrated ammonia |
| Quantified Difference | Target compound achieves complete deprotection in ≤4 hours at room temperature; comparator requires elevated temperature and extended time, representing at least a 4-fold reduction in deprotection duration under mild conditions |
| Conditions | 29% ammonium hydroxide; analytical verification by NMR and HPLC; phosphotriester and phosphoramidite synthesis approaches |
Why This Matters
The ability to fully deprotect at room temperature in ≤4 hours enables the synthesis and recovery of oligonucleotides containing heat-labile or alkali-sensitive modifications (e.g., saturated pyrimidines, halogenated bases, or fluorescent dyes) that would otherwise be destroyed under the heated, prolonged ammonia conditions required for Bz-dA deprotection.
- [1] Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397–416. View Source
